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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals engaged in the study of the novel anti-cancer agent ONC213. It provides detailed

protocols for metabolomics sample preparation to investigate the metabolic reprogramming

induced by ONC213 in cancer cells.

Introduction: ONC213 is a small molecule imipridone that has demonstrated potent anti-

leukemia activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action

involves the inhibition of mitochondrial respiration, making metabolomics a critical tool for

understanding its therapeutic effects and identifying biomarkers of response.[1][3] This

application note details the mechanism of ONC213 and provides comprehensive protocols for

preparing biological samples for metabolomics analysis using liquid chromatography-mass

spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

ONC213 Mechanism of Action
ONC213 primarily targets the mitochondrial enzyme α-ketoglutarate dehydrogenase (αKGDH).

[1][2][3] Inhibition of αKGDH leads to an accumulation of α-ketoglutarate and a subsequent

suppression of oxidative phosphorylation (OXPHOS).[1][2] This disruption of mitochondrial

function induces a unique mitochondrial stress response, characterized by the phosphorylation

of eIF2α and suppression of de novo protein synthesis.[1] A key consequence of this

translational inhibition is the reduced expression of the anti-apoptotic protein MCL-1, which

contributes to ONC213-induced apoptosis in cancer cells reliant on OXPHOS.[1][3]
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Caption: ONC213 signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of ONC213 in

AML models. This data highlights the compound's potency and its significant impact on

mitochondrial function.
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Parameter Cell Line(s) Value/Effect Reference

In Vitro Potency (IC₅₀)
Various AML Cell

Lines

150 nM - >1 µM (after

72h)
[1]

Mitochondrial

Respiration
MV4-11, THP-1

Strong suppression of

maximal and spare

respiratory capacity at

250-500 nM

[3][4]

α-KGDH Activity MV4-11

Significant inhibition

observed with 500 nM

ONC213

[3]

Colony Formation Primary AML Samples

Reduction in colony

formation with 500 nM

ONC213 after 48h

[3]

Apoptosis Induction
MV4-11, OCI-AML3,

MOLM-13

Induced at

concentrations of 125-

1000 nM after 48h

[3]

Experimental Workflow for Metabolomics Analysis
A successful metabolomics study requires a standardized and consistent workflow from sample

collection to data analysis. The following diagram outlines the key steps for investigating the

metabolic effects of ONC213.
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Caption: Standardized workflow for ONC213 metabolomics studies.
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Detailed Experimental Protocols
Materials and Reagents

Cell Lines: e.g., MV4-11, OCI-AML3, THP-1 (or other relevant cancer cell lines)

Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Reagents: ONC213, DMSO (LC-MS grade), Phosphate-Buffered Saline (PBS), Trypsin-

EDTA

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA),

Chloroform

Derivatization Agents (for GC-MS): Methoxyamine hydrochloride in pyridine, N-Methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Equipment: Cell culture incubator, biosafety cabinet, centrifuge (refrigerated), liquid nitrogen,

SpeedVac or nitrogen evaporator, vortex mixer, sonicator, analytical balance.

Protocol 1: Cell Culture and ONC213 Treatment
Cell Seeding: Seed adherent cells in 6-well plates or T-25 flasks to achieve 70-80%

confluency at the time of harvest. For suspension cells, seed at a density that allows for

logarithmic growth throughout the experiment (e.g., 0.5 x 10⁶ cells/mL). Culture under

standard conditions (37°C, 5% CO₂).

ONC213 Preparation: Prepare a concentrated stock solution of ONC213 (e.g., 10 mM) in

DMSO.[3] Store aliquots at -80°C to avoid freeze-thaw cycles.

Treatment: On the day of the experiment, dilute the ONC213 stock solution in fresh culture

medium to the desired final concentrations (e.g., 250 nM, 500 nM, 1000 nM). Include a

vehicle control group treated with an equivalent concentration of DMSO.

Incubation: Replace the existing medium with the ONC213-containing or vehicle control

medium. Incubate for the desired time period (e.g., 8, 16, or 24 hours).[3][4]

Protocol 2: Metabolite Extraction from Adherent Cells
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This protocol is adapted from standard procedures for adherent cells. For suspension cells,

begin at step 4 after pelleting cells by centrifugation.

Preparation: Place a container of 80% methanol (MeOH) in water (v/v) on dry ice or in a

-80°C freezer for at least one hour before use.[5]

Quenching Metabolism: After the treatment period, aspirate the culture medium. Immediately

place the culture plate on dry ice to rapidly halt metabolic activity.[5]

Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1-2 mL of

ice-cold PBS to remove residual medium. Aspirate the PBS completely. This step should be

done rapidly to minimize metabolite leakage.[6]

Extraction: Add 1 mL of the pre-chilled 80% MeOH to each well.[5]

Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to ensure cell lysis and

protein precipitation.[5]

Harvesting: Scrape the cells from the plate surface into the methanol solution using a cell

scraper. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL

microcentrifuge tube.

Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) at 4°C for 10-15

minutes to pellet cell debris and precipitated proteins.[5][7]

Supernatant Collection: Carefully transfer the supernatant, which contains the polar and

semi-polar metabolites, to a new clean tube. Be cautious not to disturb the pellet.

Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage,

samples can be dried down using a SpeedVac or nitrogen evaporator and stored at -80°C.[8]

Protocol 3: Sample Preparation for LC-MS Analysis
Drying: If not already dried, evaporate the solvent from the metabolite extracts using a

SpeedVac or a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL)

of a solvent compatible with the chromatography method.[8] A common choice for reversed-
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phase chromatography is 50% ACN or MeOH in water.

Vortex and Centrifuge: Vortex the sample for 30 seconds to ensure the pellet is fully

dissolved. Centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble debris.

Transfer: Transfer the clear supernatant to an autosampler vial with an appropriate insert.

Quality Control (QC): Create a pooled QC sample by taking a small, equal aliquot (e.g., 10

µL) from each sample and combining them in a new vial.[9] This QC sample should be

injected periodically throughout the analytical run to monitor system stability.

Analysis: The samples are now ready for injection into the LC-MS system.

Protocol 4: Sample Preparation for GC-MS Analysis
(Derivatization)
GC-MS analysis is ideal for volatile or semi-volatile compounds. Most primary metabolites

(amino acids, organic acids, sugars) require a derivatization step to increase their volatility.[10]

Drying: Ensure the metabolite extract is completely dry. This is critical as water will interfere

with the derivatization reaction. Use a SpeedVac for several hours.

Step 1: Methoxyamination:

Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract.

Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects carbonyl

groups.

Step 2: Silylation:

Add 80 µL of a silylating agent, such as MSTFA + 1% TMCS.

Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens with a

trimethylsilyl (TMS) group.

Cooling and Transfer: Allow the sample to cool to room temperature. Centrifuge briefly to

collect any droplets. Transfer the derivatized sample to a GC-MS autosampler vial with an
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insert.

Analysis: The sample is now ready for GC-MS analysis. Samples should typically be

analyzed within 24-48 hours of derivatization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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